N-(2-{4-[6-(3-Methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-4-methyl-N-(prop-2-EN-1-YL)benzene-1-sulfonamide
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Overview
Description
N-(2-{4-[6-(3-Methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-4-methyl-N-(prop-2-EN-1-YL)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazine ring, a diazepane ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[6-(3-Methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-4-methyl-N-(prop-2-EN-1-YL)benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine and diazepane rings, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production efficiency and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[6-(3-Methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-4-methyl-N-(prop-2-EN-1-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(2-{4-[6-(3-Methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-4-methyl-N-(prop-2-EN-1-YL)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-{4-[6-(3-Methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-4-methyl-N-(prop-2-EN-1-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-{4-[6-(3-Methoxyphenyl)pyridazin-3-YL]-1,4-diazepan-1-YL}-2-oxoethyl)-4-methyl-N-(prop-2-EN-1-YL)benzene-1-sulfonamide include:
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C28H33N5O4S |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N-[2-[4-[6-(3-methoxyphenyl)pyridazin-3-yl]-1,4-diazepan-1-yl]-2-oxoethyl]-4-methyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C28H33N5O4S/c1-4-15-33(38(35,36)25-11-9-22(2)10-12-25)21-28(34)32-17-6-16-31(18-19-32)27-14-13-26(29-30-27)23-7-5-8-24(20-23)37-3/h4-5,7-14,20H,1,6,15-19,21H2,2-3H3 |
InChI Key |
OJQBTYRMURVHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC(=O)N2CCCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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